Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[33]heptane-2-carboxylate is a synthetic organic compound known for its unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of protecting groups, selective functionalization, and purification techniques such as chromatography .
Chemical Reactions Analysis
Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Scientific Research Applications
Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the spirocyclic structure provides stability and specificity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can be compared to other spirocyclic compounds such as:
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Similar spirocyclic core but lacks the difluoromethyl and hydroxy groups.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains an oxo group instead of the hydroxy group.
Tert-butyl 6-(difluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate: Lacks the hydroxy group but has the difluoromethyl group
These comparisons highlight the unique structural features and potential functional advantages of this compound.
Properties
IUPAC Name |
tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(16)15-6-11(7-15)4-12(17,5-11)8(13)14/h8,17H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWAUFFMPPYDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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